molecular formula C7H3BrClN3 B12822959 8-Bromo-3-chloropyrido[2,3-b]pyrazine

8-Bromo-3-chloropyrido[2,3-b]pyrazine

Cat. No.: B12822959
M. Wt: 244.47 g/mol
InChI Key: NYUNJDCLPKJWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-chloropyrido[2,3-b]pyrazine is a heterocyclic compound belonging to the pyridopyrazine family This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-chloropyrido[2,3-b]pyrazine typically involves the bromination and chlorination of pyrido[2,3-b]pyrazine. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and solvent conditions to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens.

Scientific Research Applications

8-Bromo-3-chloropyrido[2,3-b]pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    8-Bromo-5-chloropyrido[3,4-b]pyrazine: Another halogenated pyridopyrazine with similar structural features but different positional isomers.

    Pyrido[2,3-b]pyrazine Derivatives: Compounds with various substituents on the pyridopyrazine core, exhibiting diverse chemical and biological properties.

Uniqueness: 8-Bromo-3-chloropyrido[2,3-b]pyrazine is unique due to its specific halogenation pattern, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of bromine and chlorine atoms provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

8-bromo-3-chloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H3BrClN3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H

InChI Key

NYUNJDCLPKJWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)N=CC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.